1-Ethyl-3-(4-methylphenyl)thiourea
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Overview
Description
1-Ethyl-3-(4-methylphenyl)thiourea is an organosulfur compound belonging to the class of thioureas. Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms. This compound is of significant interest due to its diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science .
Preparation Methods
The synthesis of 1-Ethyl-3-(4-methylphenyl)thiourea typically involves the reaction of aniline derivatives with carbon disulfide (CS₂) followed by alkylation. The general synthetic route includes:
Reaction with Carbon Disulfide: Aniline derivatives react with carbon disulfide in the presence of a base to form dithiocarbamate intermediates.
Alkylation: The dithiocarbamate intermediates are then alkylated using ethyl iodide to yield the desired thiourea derivative.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. Techniques such as recrystallization and column chromatography are employed for purification .
Chemical Reactions Analysis
1-Ethyl-3-(4-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reduction reactions can convert the thiourea to corresponding amines. Reducing agents like lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various substituted thioureas.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with H₂O₂ yields sulfoxides, while reduction with LiAlH₄ produces amines .
Scientific Research Applications
1-Ethyl-3-(4-methylphenyl)thiourea has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(4-methylphenyl)thiourea involves its interaction with various molecular targets. For instance, its antibacterial activity is attributed to the inhibition of bacterial enzymes, while its antioxidant properties are due to its ability to scavenge free radicals. The compound’s antidiabetic effect is linked to the inhibition of glucose-6-phosphatase, an enzyme involved in glucose metabolism .
Comparison with Similar Compounds
1-Ethyl-3-(4-methylphenyl)thiourea can be compared with other thiourea derivatives such as:
1,3-Di-p-tolylthiourea: Similar in structure but with different substituents, leading to varied biological activities.
1-(Acyl/aroyl)-3-(substituted)thioureas: These compounds have acyl or aroyl groups, which influence their reactivity and applications.
N-Phenylthiourea: A simpler thiourea derivative with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties, making it a valuable compound for diverse applications .
Properties
CAS No. |
2827-18-1 |
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Molecular Formula |
C10H14N2S |
Molecular Weight |
194.30 g/mol |
IUPAC Name |
1-ethyl-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C10H14N2S/c1-3-11-10(13)12-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H2,11,12,13) |
InChI Key |
FNGYBATZKHIECN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NC1=CC=C(C=C1)C |
Origin of Product |
United States |
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